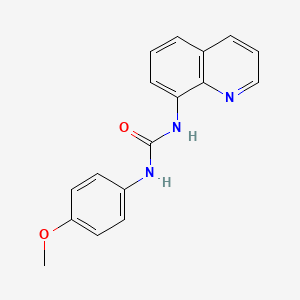
N-(4-methoxyphenyl)-N'-8-quinolinylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
准备方法
合成路线和反应条件
WAY-380432 的合成涉及多个步骤,从苯甲酸衍生物的制备开始。反应通常包括苯甲酸的氯化以引入二氯基团,然后是磺酰胺化以连接磺酰胺基团。 反应条件通常包括使用诸如亚硫酰氯或五氯化磷之类的氯化剂,并且磺酰胺化是在受控温度和 pH 条件下使用磺酰胺衍生物进行的 .
工业生产方法
WAY-380432 的工业生产遵循类似的合成路线,但规模更大。该过程涉及使用高纯度试剂和先进的反应控制系统,以确保产品质量一致。 生产通常在间歇反应器中进行,并对反应参数进行精确监控,以优化产率和纯度 .
化学反应分析
反应类型
WAY-380432 经历各种化学反应,包括:
氧化: 该化合物可以使用强氧化剂(如高锰酸钾或三氧化铬)氧化。
还原: 还原反应可以使用还原剂(如氢化铝锂或硼氢化钠)进行。
常用试剂和条件
氧化: 酸性或碱性介质中的高锰酸钾。
还原: 无水乙醚中的氢化铝锂。
取代: 在碱(如氢氧化钠)存在下的胺或硫醇.
主要形成的产品
氧化: 形成具有额外含氧官能团的苯甲酸衍生物。
还原: 形成具有氢化官能团的还原苯甲酸衍生物。
科学研究应用
WAY-380432 在科学研究中具有广泛的应用,包括:
化学: 在有机合成中用作试剂,以研究反应机理并开发新的合成方法。
生物学: 研究其潜在的生物活性,包括抗菌和抗癌特性。
医学: 由于其独特的化学结构和生物活性,被探索为各种疾病的潜在治疗剂。
工业: 用于开发新材料和化学工艺 .
作用机制
WAY-380432 的作用机制涉及其与特定分子靶点和途径的相互作用。已知该化合物会抑制某些酶和蛋白质,从而导致细胞过程的调节。例如,它可能会抑制参与代谢途径的关键酶,从而影响细胞生长和增殖。 确切的分子靶点和途径可能因具体应用和生物学环境而异 .
相似化合物的比较
WAY-380432 可以与其他苯甲酸衍生物和磺酰胺化合物进行比较。类似的化合物包括:
3,4-二氯苯磺酰胺: 具有结构相似性,但在官能团的位置上有所不同。
苯甲酸: 更简单的结构,没有磺酰胺基团,导致不同的化学性质。
磺胺酰胺: 包含磺酰胺基团,但苯环上缺少二氯取代 .
WAY-380432 由于其二氯和磺酰胺基团的组合而独一无二,与类似物相比,这些基团赋予了独特的化学反应性和生物活性。
生物活性
N-(4-methoxyphenyl)-N'-8-quinolinylurea is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies, focusing on its antimicrobial, antiparasitic, and anticancer properties.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, including:
- Antimicrobial Activity: The compound has shown effectiveness against certain bacterial strains.
- Antiparasitic Activity: It has been studied for its potential to combat parasitic infections.
- Anticancer Activity: There is emerging evidence of its cytotoxic effects on cancer cell lines.
Antimicrobial Activity
Several studies have evaluated the antimicrobial properties of this compound. The compound was tested against both gram-positive and gram-negative bacteria.
| Bacterial Strain | Zone of Inhibition (mm) | Reference |
|---|---|---|
| Staphylococcus aureus | 22 | |
| Escherichia coli | 19 | |
| Pseudomonas aeruginosa | 21 |
These results suggest that the compound possesses significant antibacterial properties, comparable to standard antibiotics.
Antiparasitic Activity
The antiparasitic potential of this compound has been explored in various models, particularly against nematodes. The mechanism involves interference with metabolic pathways critical for parasite survival.
Case Study:
In a study involving Caenorhabditis elegans, the compound demonstrated a dose-dependent reduction in nematode viability, with an IC50 value determined at approximately 5 µM. This suggests a promising avenue for further development in treating parasitic infections .
Anticancer Activity
The anticancer properties of this compound have been assessed through various assays targeting different cancer cell lines.
The compound induced apoptosis in these cell lines, as evidenced by flow cytometry analysis showing increased annexin V staining. This apoptotic effect was linked to the activation of caspase pathways, highlighting the compound's potential as an anticancer agent.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition: It may inhibit key enzymes involved in cellular metabolism and proliferation.
- Receptor Modulation: The compound could modulate receptor activity, affecting signaling pathways related to growth and survival.
属性
IUPAC Name |
1-(4-methoxyphenyl)-3-quinolin-8-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2/c1-22-14-9-7-13(8-10-14)19-17(21)20-15-6-2-4-12-5-3-11-18-16(12)15/h2-11H,1H3,(H2,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIJPZDUXLSZJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














